N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group is introduced by reacting the pyrazole intermediate with a methylating agent such as methyl iodide or dimethyl sulfate.
Final Assembly: The final step involves the coupling of the dimethylpyrazolyl and fluoroethyl groups with the pyrazole intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity . It may also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the fluoroethyl and additional pyrazolyl groups.
1-(2-Fluoroethyl)-3-methylpyrazole: A compound with a similar fluoroethyl group but lacking the dimethylpyrazolyl group.
4-Methylpyrazole: A basic pyrazole derivative with a single methyl group.
Uniqueness
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-9-7-18(5-4-13)16-12(9)14-6-11-8-17(3)15-10(11)2;/h7-8H,4-6H2,1-3H3,(H,14,16);1H |
InChI Key |
QCQLTCAYIFMSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2C)C)CCF.Cl |
Origin of Product |
United States |
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